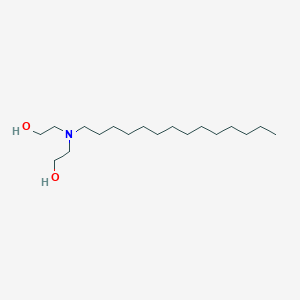
Behenyl erucate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Behenyl erucate is a naturally occurring wax ester that is widely used in the cosmetic and pharmaceutical industry. It is derived from behenic acid and erucic acid, which are both long-chain fatty acids. Behenyl erucate is a non-toxic, biodegradable, and biocompatible compound that has numerous applications in various fields.
Mécanisme D'action
Behenyl erucate works by forming a protective film on the skin or mucous membranes, which helps to prevent water loss and maintain hydration. It also has emollient properties, which help to soften and smooth the skin. Behenyl erucate has been shown to enhance the penetration of drugs through the skin and mucous membranes, which improves their bioavailability.
Biochemical and Physiological Effects:
Behenyl erucate has been shown to have numerous biochemical and physiological effects, including its ability to improve skin hydration and barrier function. It has also been shown to have anti-inflammatory and antioxidant properties, which may help to protect the skin from damage caused by UV radiation and other environmental factors. Behenyl erucate has been shown to improve the texture and appearance of the skin, making it a popular ingredient in cosmetic products.
Avantages Et Limitations Des Expériences En Laboratoire
Behenyl erucate has several advantages for lab experiments, including its non-toxic, biodegradable, and biocompatible nature. It is also readily available and relatively inexpensive. However, behenyl erucate has some limitations for lab experiments, including its limited solubility in water and some organic solvents. This can make it difficult to use in certain experiments or formulations.
Orientations Futures
There are several future directions for the use of behenyl erucate in various fields. One potential area of research is the use of behenyl erucate as a renewable source of biofuel. Another area of research is the use of behenyl erucate in the food industry as a food additive. Behenyl erucate may also have potential applications in the field of regenerative medicine, as it has been shown to enhance the penetration of drugs and other compounds through the skin and mucous membranes. Further research is needed to explore these potential applications of behenyl erucate.
Méthodes De Synthèse
Behenyl erucate can be synthesized through various methods, including chemical synthesis, microbial fermentation, and enzymatic synthesis. Chemical synthesis involves the reaction of behenic acid and erucic acid with an alcohol, such as ethanol or methanol, in the presence of a catalyst. Microbial fermentation involves the use of microorganisms, such as bacteria or yeast, to produce behenyl erucate from renewable sources. Enzymatic synthesis involves the use of enzymes, such as lipases or esterases, to catalyze the reaction between behenic acid and erucic acid.
Applications De Recherche Scientifique
Behenyl erucate has numerous scientific research applications, including its use as a lubricant, emollient, and skin conditioning agent in the cosmetic industry. It is also used as a drug delivery system in the pharmaceutical industry. Behenyl erucate has been shown to enhance the bioavailability of drugs and improve their stability. It has also been investigated for its potential use in the food industry as a food additive and as a renewable source of biofuel.
Propriétés
Numéro CAS |
18312-32-8 |
|---|---|
Nom du produit |
Behenyl erucate |
Formule moléculaire |
C44H86O2 |
Poids moléculaire |
647.2 g/mol |
Nom IUPAC |
docosyl (Z)-docos-13-enoate |
InChI |
InChI=1S/C44H86O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-46-44(45)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20H,3-17,19,21-43H2,1-2H3/b20-18- |
Clé InChI |
MQSDOCWFPKXZGN-ZZEZOPTASA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCC=CCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Autres numéros CAS |
18312-32-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



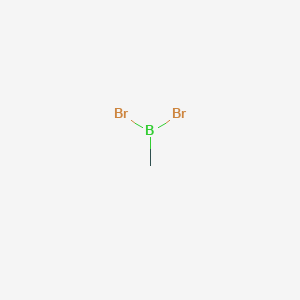
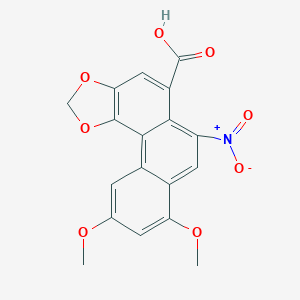

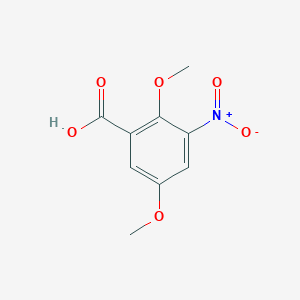
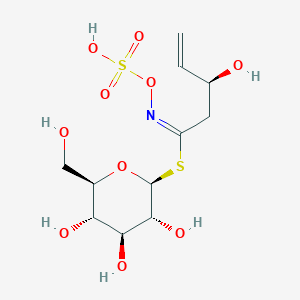
![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B98079.png)



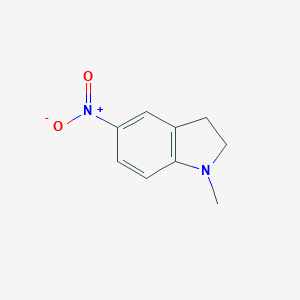

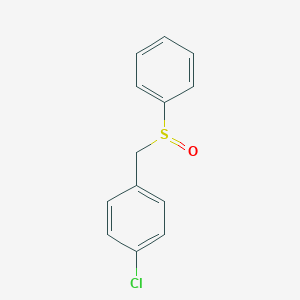
![Silane, [(3,7-dimethyl-6-octenyl)oxy]trimethyl-](/img/structure/B98092.png)
